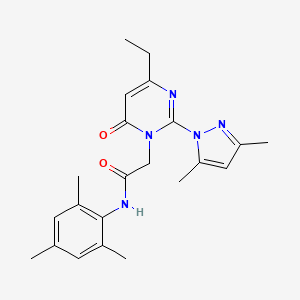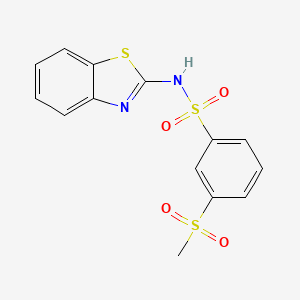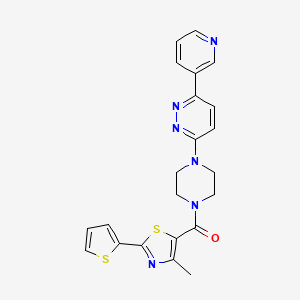![molecular formula C17H24N2O4S2 B2809324 Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 906153-50-2](/img/structure/B2809324.png)
Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a cyclopentyl group, a thiophene ring, and a spiro-oxa-diazaspirodecane core. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a diaza and an oxa group can be cyclized under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be introduced via a sulfonylation reaction. Thiophene-2-sulfonyl chloride can be reacted with the spirocyclic intermediate in the presence of a base such as triethylamine.
Attachment of the Cyclopentyl Group: The final step involves the attachment of the cyclopentyl group, which can be achieved through a nucleophilic substitution reaction using cyclopentyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced at various functional groups, such as the sulfonyl group, to form thiols or sulfides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with spirocyclic structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the thiophene ring adds to its potential biological activity.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to their ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone would depend on its specific biological target. Generally, spirocyclic compounds can interact with enzymes or receptors, modulating their activity. The thiophene ring may enhance binding affinity through π-π interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: Known for their biological activities, including anticancer properties.
Spirocyclic piperidines: Often explored for their potential as central nervous system agents.
Thiophene derivatives: Widely studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is unique due to its combination of a spirocyclic core with a thiophene sulfonyl group and a cyclopentyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other spirocyclic compounds.
This detailed overview provides a comprehensive understanding of Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
cyclopentyl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c20-16(14-4-1-2-5-14)18-9-7-17(8-10-18)19(11-12-23-17)25(21,22)15-6-3-13-24-15/h3,6,13-14H,1-2,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXGRBNBTQEMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2809254.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2809255.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2809258.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)


